molecular formula C10H17N3O4 B6185747 (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyl-3H-diazirin-3-yl)propanoic acid CAS No. 2152641-92-2

(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyl-3H-diazirin-3-yl)propanoic acid

Cat. No. B6185747
CAS RN: 2152641-92-2
M. Wt: 243.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyl-3H-diazirin-3-yl)propanoic acid is a useful research compound. Its molecular formula is C10H17N3O4 and its molecular weight is 243.3. The purity is usually 95.
BenchChem offers high-quality (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyl-3H-diazirin-3-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyl-3H-diazirin-3-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyl-3H-diazirin-3-yl)propanoic acid involves the protection of the amine group, followed by the introduction of the diazirine moiety, and then the deprotection of the amine group. The final product is obtained through the addition of the carboxylic acid group.", "Starting Materials": [ "L-alanine", "tert-butyl chloroformate", "3-methyl-3H-diazirine", "triethylamine", "dichloromethane", "diisopropylethylamine", "acetic anhydride", "methanol", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Protection of the amine group by reacting L-alanine with tert-butyl chloroformate and triethylamine in dichloromethane to obtain (2R)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid.", "Step 2: Introduction of the diazirine moiety by reacting 3-methyl-3H-diazirine with diisopropylethylamine and acetic anhydride in dichloromethane to obtain 3-(3-methyl-3H-diazirin-3-yl)propanoic acid.", "Step 3: Deprotection of the amine group by reacting (2R)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid with methanol and sodium hydroxide in water to obtain (2R)-2-{[(hydroxy)carbonyl]amino}-3-(3-methyl-3H-diazirin-3-yl)propanoic acid.", "Step 4: Addition of the carboxylic acid group by reacting (2R)-2-{[(hydroxy)carbonyl]amino}-3-(3-methyl-3H-diazirin-3-yl)propanoic acid with acetic anhydride and triethylamine in dichloromethane to obtain the final product, (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyl-3H-diazirin-3-yl)propanoic acid." ] }

CAS RN

2152641-92-2

Product Name

(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyl-3H-diazirin-3-yl)propanoic acid

Molecular Formula

C10H17N3O4

Molecular Weight

243.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.